1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
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Description
1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine is 339.15829154 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, novel compounds derived from piperazine carboxamides and bearing specific substitutions have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Similarly, derivatives linked via a piperazine moiety have demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs in some cases (Mekky & Sanad, 2020).
Synthesis and Characterization of Novel Derivatives
Research has also focused on the synthesis and characterization of novel piperazine derivatives for various scientific applications. For example, novel piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents, demonstrating significant properties in this regard (Suryavanshi & Rathore, 2017). The structural versatility of piperazine compounds allows for the development of derivatives with targeted biological activities, offering potential leads for new therapeutic agents.
Bioorthogonal Labeling and Structural Studies
Piperazine derivatives have also been explored for their potential in bioorthogonal labeling and structural studies. Novel functionalized piperazine derivatives have been synthesized and characterized, with applications in bioorthogonal labeling for future scientific research (Mamat et al., 2016). This highlights the compound's utility in facilitating advanced biochemical studies and the development of diagnostic tools.
Properties
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)19(23)16-6-8-18(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPLCMPYQSANLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974763 |
Source
|
Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-81-6 |
Source
|
Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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